(S)-di-tert-butyl1H-pyrrole-1,2(2H,5H)-dicarboxylate
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Overview
Description
(S)-di-tert-butyl1H-pyrrole-1,2(2H,5H)-dicarboxylate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom. The presence of tert-butyl groups and carboxylate functionalities further enhances its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-di-tert-butyl1H-pyrrole-1,2(2H,5H)-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of di-tert-butyl malonate with an amine derivative, followed by cyclization to form the pyrrole ring. The reaction conditions often involve the use of a base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(S)-di-tert-butyl1H-pyrrole-1,2(2H,5H)-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the carboxylate groups to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols under mild conditions.
Major Products Formed
The major products formed from these reactions include oxidized pyrrole derivatives, reduced alcohols, and various substituted pyrrole compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
(S)-di-tert-butyl1H-pyrrole-1,2(2H,5H)-dicarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-di-tert-butyl1H-pyrrole-1,2(2H,5H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl1H-pyrrole-1,2(2H,5H)-dicarboxylate: The non-chiral version of the compound.
Pyrrole-2-carboxylate derivatives: Compounds with similar pyrrole ring structures but different substituents.
Diketopyrrolopyrrole (DPP) derivatives: Compounds with fused pyrrole rings and similar electronic properties.
Uniqueness
(S)-di-tert-butyl1H-pyrrole-1,2(2H,5H)-dicarboxylate is unique due to its chiral nature, which imparts specific stereochemical properties and potential for enantioselective reactions. This makes it valuable in asymmetric synthesis and chiral drug development.
Properties
IUPAC Name |
ditert-butyl (2S)-2,5-dihydropyrrole-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)18-11(16)10-8-7-9-15(10)12(17)19-14(4,5)6/h7-8,10H,9H2,1-6H3/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXNYSOIKJPUQC-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C=CCN1C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1C=CCN1C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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